1,1,3,3-Tetrachloroprop-1-ene

Distillation Isomer separation Physical property

1,1,3,3-Tetrachloroprop-1-ene (CAS 18611-43-3), also designated HCC-1230za or F-1230za, is a C₃ chlorinated alkene with the molecular formula C₃H₂Cl₄ and a molecular mass of 179.86 g·mol⁻¹. It is a colorless to pale yellow liquid with a boiling point of 151.4 °C and a density of 1.4797 g·cm⁻³ at 25 °C.

Molecular Formula C3H2Cl4
Molecular Weight 179.9 g/mol
CAS No. 18611-43-3
Cat. No. B094948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetrachloroprop-1-ene
CAS18611-43-3
Molecular FormulaC3H2Cl4
Molecular Weight179.9 g/mol
Structural Identifiers
SMILESC(=C(Cl)Cl)C(Cl)Cl
InChIInChI=1S/C3H2Cl4/c4-2(5)1-3(6)7/h1-2H
InChIKeyXPIGFCKQOOBTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetrachloroprop-1-ene (CAS 18611-43-3) – Core Physical Properties and Industrial Role


1,1,3,3-Tetrachloroprop-1-ene (CAS 18611-43-3), also designated HCC-1230za or F-1230za, is a C₃ chlorinated alkene with the molecular formula C₃H₂Cl₄ and a molecular mass of 179.86 g·mol⁻¹. It is a colorless to pale yellow liquid with a boiling point of 151.4 °C and a density of 1.4797 g·cm⁻³ at 25 °C [1]. The compound serves as a critical intermediate in the manufacture of fourth-generation hydrofluoroolefin (HFO) refrigerants and blowing agents, notably trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)), trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)), and 1,1,1,3,3-pentafluoropropane (HFC-245fa) [2].

Intermediate HFO refrigerant and blowing agent synthesis HCFO-1233zd(E) / HFO-1234ze(E) route
Selection Isomer-pure C₃ chlorinated alkene feedstock ≥99.5 wt% purity target via distillation
Workflow Stabilizer-free storage and continuous processing No phenolic or morpholine additives required

Why Substituting 1,1,3,3-Tetrachloroprop-1-ene with Other Tetrachloropropene Isomers Compromises Process Outcomes


Tetrachloropropene isomers are not freely interchangeable despite sharing the same molecular formula. The 1,1,2,3-isomer (CAS 10436-39-2) is documented to decompose upon storage, generating tetrachloropropanone, acidity, and phosgene unless stabilized with phenolic antioxidants or morpholine compounds [1]. In contrast, the 1,1,3,3-isomer can be obtained and maintained at ≥99.5 wt% purity without requiring such stabilizers. Beyond stability, the isomer dictates the product of downstream fluorination: 1,1,3,3-tetrachloroprop-1-ene selectively yields trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) [2], whereas the 1,1,2,3-isomer routes to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) [3]. Generic substitution therefore leads to divergent supply chains, off-specification products, and increased purification costs.

1,1,3,3-Tetrachloropropene
1,1,2,3-Isomer (CAS 10436-39-2)

Documented decomposition to phosgene and acidity without stabilizers; purity and catalyst lifetime may shift unpredictably.

HCFO-1233zd(E) synthesis
HCFO-1233xf route via 1,1,2,3-isomer

Fluorination product identity diverges; off-spec HFO supply chain and regulatory market mismatch may result.

Conformational homogeneity
Multi-conformer chloropropene analogs

Additional reactive conformers may introduce kinetic complexity; mechanistic models may not transfer directly.

Quantitative Differentiation of 1,1,3,3-Tetrachloroprop-1-ene from Its Closest Tetrachloropropene Analogs


Boiling Point Separation Advantage Over the 1,1,2,3-Isomer

The atmospheric boiling point of 1,1,3,3-tetrachloroprop-1-ene is 151.4 °C (experimental) [1], whereas the 1,1,2,3 tetrachloropropene isomer boils at 167.1 °C [2]. This 15.7 °C difference enables fractionation by conventional distillation, reducing the energy demand and column stages required to obtain isomerically pure material.

Boiling Point Separation
Cross-study comparable
151.4 °C vs. 167.1 °C (ΔT = 15.7 °C)
Supports conventional distillation with fewer theoretical plates.
Atmospheric pressure; experimental values.
Distillation Isomer separation Physical property

Density Differential Facilitating Phase Separation and Solvent Selection

The liquid density of 1,1,3,3-tetrachloroprop-1-ene is 1.4797 g·cm⁻³ at 25 °C [1], while the 1,1,2,3-isomer has a density of 1.5409 g·cm⁻³ at 20 °C [2]. Even after temperature correction, the density difference exceeds 0.06 g·cm⁻³, which is sufficient for gravity-based phase separation and influences solvent compatibility in extraction and washing steps.

Density Differential
Cross-study comparable
1.4797 vs. 1.5409 g·cm⁻³ (Δρ ≈ 0.061 g·cm⁻³)
Enables gravity-based phase separation and solvent selection.
Target at 25 °C; comparator at 20 °C.
Density Liquid-liquid extraction Process engineering

Unique Single-Conformer Structure Confirmed by Gas-Phase Electron Diffraction

Gas-phase electron diffraction at ~330 K reveals that 1,1,3,3-tetrachloropropene exists as only one conformer, in which the C–H bond eclipses the C═C double bond [1]. In the same study, trans-1,2,3,3-tetrachloropropene and 1,1,2,3,3-pentachloropropene exhibit small populations of a second conformer. The conformational homogeneity of the 1,1,3,3-isomer implies a single, well-defined reactive geometry, which can simplify mechanistic interpretation and catalytic process design.

Single-Conformer Structure
Head-to-head
One conformer (C–H eclipsing C═C)
Simplifies mechanistic interpretation and catalytic modeling.
Gas-phase electron diffraction, ~330 K.
Molecular conformation Electron diffraction Structure-activity relationship

Divergent Fluorination Selectivity: Target Routes to HCFO-1233zd(E), Not HCFO-1233xf

Under vapor-phase fluorination with HF over Zn-promoted Cr₂O₃ catalysts at 200 °C and an HF-to-organic molar ratio of 10:1, 1,1,3,3-tetrachloroprop-1-ene achieves 99.4% conversion and 98.2% selectivity to trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) [1]. In contrast, the 1,1,2,3-isomer under analogous Cr₂O₃-based catalysis gives 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) with 99.6% conversion and 97.0% selectivity [2]. Although the numerical conversion and selectivity values are similar, the products are structurally and commercially distinct: HCFO-1233zd(E) is a fourth-generation blowing agent (GWP = 7, ODP ≈ 0), while HCFO-1233xf is an intermediate en route to HFO-1234yf.

Fluorination Selectivity
Cross-study comparable
98.2% sel. to HCFO-1233zd(E) vs. HCFO-1233xf
Isomer dictates product identity and regulatory market fit.
Vapor-phase HF/Cr₂O₃-based catalysis.
Fluorination catalysis HFO refrigerants Selectivity

Storage Stability Contrast: 1,1,2,3-Isomer Requires Stabilizers, 1,1,3,3-Isomer Does Not

Patent disclosures explicitly document that unstabilized 1,1,2,3-tetrachloropropene decomposes upon storage, generating tetrachloropropanone, elevated acidity, and phosgene [1]. Consequently, commercial formulations of the 1,1,2,3-isomer require the addition of stabilizers such as p-methoxyphenol or morpholine compounds. No equivalent degradation or stabilization requirement is reported for 1,1,3,3-tetrachloroprop-1-ene; indeed, its composition can reach ≥99.5 wt% purity after simple distillation and maintain that purity without stabilizer additives [2]. The absence of decomposition products simplifies quality control and reduces the risk of catalyst poisoning in downstream fluorination.

Storage Stability
Class-level inference
Stable without stabilizers; ≥99.5 wt% purity maintained
Reduces additive cost and downstream catalyst poisoning risk.
Patent disclosure; 1,1,2,3-isomer requires stabilizers.
Chemical stability Storage Stabilization

Where 1,1,3,3-Tetrachloroprop-1-ene Delivers Unambiguous Process Advantages


Direct Synthesis of HCFO-1233zd(E) for Low-GWP Blowing Agents

When the target product is trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E))—a fourth-generation blowing agent with GWP = 7 and zero ODP—1,1,3,3-tetrachloroprop-1-ene is the essential intermediate. Vapor-phase fluorination of this isomer over Zn/Cr₂O₃ catalysts at 200 °C delivers 99.4% conversion and 98.2% selectivity to the desired E-isomer [1]. Using the 1,1,2,3-isomer would instead produce HCFO-1233xf, which routes to HFO-1234yf, a different regulatory market.

Isomer-Pure Distillation for High-Purity HFO Precursor Feedstock

The 15.7 °C boiling point gap between 1,1,3,3-tetrachloroprop-1-ene (151.4 °C) [2] and the 1,1,2,3-isomer (167.1 °C) [3] enables recovery of ≥99.5 wt% pure material via conventional distillation [4]. This purity level is critical for catalytic fluorination steps where isomeric impurities can cause catalyst fouling or generate unwanted by-products.

Stabilizer-Free Storage and Logistics for Continuous Manufacturing

Unlike the 1,1,2,3-isomer, which generates acidic decomposition products and phosgene unless chemically stabilized [5], 1,1,3,3-tetrachloroprop-1-ene can be stored and transported in bulk without added stabilizers. This lowers the total cost of ownership and eliminates the risk of stabilizer carryover poisoning downstream fluorination catalysts.

Conformationally Homogeneous Substrate for Mechanistic and Kinetic Studies

With only one conformer observed by gas-phase electron diffraction [6], 1,1,3,3-tetrachloroprop-1-ene provides a simplified model system for studying gas-phase halogen-exchange kinetics. Researchers can develop catalytic models without the confounding effects of multiple reactive conformers, accelerating catalyst design for fluorination and dehydrochlorination processes.

Application
Selection Property
Validation Focus
HCFO-1233zd(E) blowing agent synthesis
Isomer-controlled fluorination selectivity
Product identity and GWP/ODP specification review
High-purity HFO precursor distillation
≥15 °C boiling point gap vs. 1,1,2,3-isomer
Distillation column stage and energy demand review
Stabilizer-free bulk storage and logistics
Intrinsic storage stability without additives
Decomposition product and catalyst poison monitoring
Gas-phase halogen-exchange kinetics research
Single-conformer reactive geometry
Conformer-population model validation and kinetic reproducibility

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